Home > Products > Screening Compounds P24028 > Doxylamine succinate
Doxylamine succinate - 562-10-7

Doxylamine succinate

Catalog Number: EVT-266473
CAS Number: 562-10-7
Molecular Formula: C17H22N2O
Molecular Weight: 270.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Doxylamine succinate is a first-generation histamine H1 receptor antagonist. [] It is a pyridine derivative with pronounced sedative properties. [] It is frequently employed in scientific research to study its antihistaminic and sedative effects. [, ]

Future Directions
  • Exploring Novel Drug Delivery Systems: Investigating novel drug delivery systems, like sublingual films or in situ nasal gels, could enhance its bioavailability and therapeutic efficacy. [, ]

Doxylamine

    Compound Description: Doxylamine, the free base form of doxylamine succinate, is a first-generation histamine H1 receptor antagonist. It is commonly used in the treatment of allergic rhinitis and as a sleep aid for the short-term management of insomnia. [] It exhibits anticholinergic properties and acts by competitively blocking histamine at H1 receptors. []

    Relevance: Doxylamine is the active moiety of doxylamine succinate. The succinate salt is used to improve the water solubility and bioavailability of the parent compound. []

N-Desmethyldoxylamine

    Compound Description: N-Desmethyldoxylamine is a metabolite of doxylamine formed by hepatic N-demethylation. [, ]

    Relevance: This metabolite is a significant product of doxylamine metabolism in rats and monkeys. [, ] Its formation highlights the role of hepatic metabolism in the elimination of doxylamine succinate. []

N,N-Didesmethyldoxylamine

    Compound Description: N,N-Didesmethyldoxylamine is a metabolite of doxylamine formed by a second N-demethylation step. [, ]

    Relevance: Similar to N-desmethyldoxylamine, this metabolite demonstrates the multiple metabolic pathways of doxylamine succinate in the body. [, ]

Doxylamine N-oxide

    Compound Description: Doxylamine N-oxide is a minor metabolite of doxylamine. [] It is formed via N-oxidation.

    Relevance: This metabolite is primarily observed in the urine of monkeys administered doxylamine succinate. [] Its presence, although minor, further emphasizes the diverse metabolic pathways involved in the breakdown of doxylamine succinate. []

    Compound Description: These metabolites are generated via the hydroxylation of the aromatic rings present in doxylamine and desmethyldoxylamine. []

    Relevance: These metabolites demonstrate the ability of hepatic enzymes to modify the aromatic ring structures of doxylamine succinate and its metabolites. []

2-[1-phenyl-1-(2-pyridinyl)ethoxy]acetic acid

    Compound Description: This compound is a side-chain cleavage product of doxylamine metabolism. []

    Relevance: The presence of this metabolite, along with 1-[1-phenyl-1-(2-pyridinyl)ethoxy]methanol, indicates that side-chain oxidation and/or deamination are major pathways of doxylamine succinate metabolism. []

1-[1-phenyl-1(2-pyridinyl)ethoxy]methanol

    Compound Description: This compound is another side-chain cleavage product of doxylamine metabolism. []

    Relevance: Like the related compound 2-[1-phenyl-1-(2-pyridinyl)ethoxy]acetic acid, it highlights the significance of side-chain modification in doxylamine succinate metabolism. []

Overview

Doxylamine succinate is a pharmaceutical compound primarily utilized as an antihistamine and sedative. It is the succinate salt of doxylamine, which is known for its effectiveness in treating insomnia and symptoms associated with allergies. Doxylamine succinate is often found in over-the-counter sleep aids and cold medications, highlighting its significance in both therapeutic and consumer health markets.

Source and Classification

Doxylamine succinate is synthesized from 2-acetylpyridine, a pyridine derivative. The compound belongs to the class of ethanolamine antihistamines, which are characterized by their ability to block histamine H1 receptors, thereby alleviating allergic responses. It also exhibits anticholinergic properties, contributing to its sedative effects. The compound is classified under the Anatomical Therapeutic Chemical (ATC) classification system as R06AE04.

Synthesis Analysis

Methods and Technical Details

The synthesis of doxylamine succinate involves several key steps:

  1. Formation of Grignard Reagent: A Grignard reagent is prepared by reacting bromobenzene with magnesium in an anhydrous ether solution.
  2. Reaction with 2-Acetylpyridine: The Grignard reagent then reacts with 2-acetylpyridine to produce 2-pyridyl phenyl methyl alcohol.
  3. Conversion to Doxylamine: This intermediate undergoes further reactions with sodium amide and 2-dimethylaminoethyl chloride to yield doxylamine.
  4. Salt Formation: Finally, doxylamine reacts with succinic acid to form doxylamine succinate.
2 Acetylpyridine+Grignard Reagent2 Pyridyl Phenyl Methyl AlcoholDoxylamine+Succinic AcidDoxylamine Succinate\text{2 Acetylpyridine}+\text{Grignard Reagent}\rightarrow \text{2 Pyridyl Phenyl Methyl Alcohol}\rightarrow \text{Doxylamine}+\text{Succinic Acid}\rightarrow \text{Doxylamine Succinate}

This synthesis pathway has been optimized for efficiency and yield, with reported yields of up to 82% under specific conditions .

Molecular Structure Analysis

Structure and Data

The molecular formula of doxylamine succinate is C17H22N2O4C_{17}H_{22}N_{2}O_{4}. The structure consists of a pyridine ring connected to a dimethylamino group and a phenyl group, which contributes to its pharmacological activity.

  • Molecular Weight: Approximately 302.37 g/mol
  • Melting Point: The melting point of doxylamine succinate ranges from 101°C to 103°C .

The structural formula can be represented as follows:

Doxylamine Succinate Structure\text{Doxylamine Succinate Structure}

Doxylamine Succinate Structure

Chemical Reactions Analysis

Reactions and Technical Details

Doxylamine succinate can undergo various chemical reactions typical for amines and carboxylic acids, including:

  • Acid-Base Reactions: As a salt, it can dissociate into doxylamine and succinic acid in aqueous solutions.
  • Esterification: Under specific conditions, it may react with alcohols to form esters.
  • Degradation: Doxylamine may degrade under extreme pH or temperature conditions, impacting its efficacy.

The stability of doxylamine succinate under various conditions has been studied extensively, ensuring its suitability for pharmaceutical applications .

Mechanism of Action

Process and Data

Doxylamine succinate acts primarily as an antagonist at the H1 histamine receptor. By blocking the action of histamine, it reduces allergic symptoms such as sneezing and runny nose while also promoting sedation by crossing the blood-brain barrier.

  • Onset of Action: Typically within 30 minutes
  • Duration: Effects can last for up to 6 hours
  • Bioavailability: Approximately 24.7% when taken orally .

The sedative effects are attributed to its anticholinergic properties, which inhibit acetylcholine receptors in the central nervous system.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and organic solvents like ethanol
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Chemical Properties

  • pH Range: Typically neutral when dissolved in water
  • Reactivity: Reacts with strong acids or bases; stable under normal laboratory conditions.

These properties make doxylamine succinate suitable for formulation into tablets or liquid preparations for therapeutic use .

Applications

Scientific Uses

Doxylamine succinate has several applications in medicine:

  1. Insomnia Treatment: Commonly used as a short-term treatment for sleep disorders due to its sedative effects.
  2. Allergy Relief: Effective in managing symptoms of allergic rhinitis and other allergic conditions.
  3. Combination Products: Often included in formulations for cold medications alongside other active ingredients like dextromethorphan.

Research continues into optimizing its use, particularly regarding dosage forms that enhance bioavailability and minimize side effects .

Historical Development and Regulatory Evolution

Origins of Ethanolamine-Class Antihistamines in Pharmacotherapy

Doxylamine succinate emerged from foundational research on ethanolamine-derivative antihistamines, a chemical class pioneered in the mid-20th century. Early antihistamine development focused on modifying ethylene diamine structures to enhance histamine H1-receptor blockade. Doxylamine (marketed as Decapryn in 1948) shared structural similarities with diphenhydramine, characterized by an ethanolamine core with a substituted ethylamine moiety linked to aromatic rings via oxygen—a configuration enabling potent inverse agonism at H1 receptors [5] [9]. This molecular design prioritized blood-brain barrier penetration, initially intended to amplify central effects but later recognized as a source of sedative properties [1]. The compound’s synthesis aligned with contemporaneous efforts to optimize histamine receptor binding kinetics, as evidenced by its affinity profile (Ki ~10–100 nM) relative to other first-generation agents like chlorpheniramine [9].

Table 1: Structural Evolution of Ethanolamine-Class Antihistamines

Compound (Approval Year)Core Structure ModificationsKey Clinical Applications
Diphenhydramine (1946)Dimethylaminoethyl linkage to diphenylmethaneSedation, allergy
Doxylamine (1948)Methyl groups on pyridyl ring, succinate saltNausea, sedation
Dimenhydrinate (1949)Diphenhydramine + 8-chlorotheophylline saltMotion sickness
Carbinoxamine (1953)Chlorinated phenyl ring, reduced lipophilicityAllergy

Controversies Surrounding Teratogenicity Claims and Market Withdrawals

Doxylamine’s most consequential controversy arose from its inclusion in the antiemetic Bendectin (doxylamine succinate + pyridoxine HCl ± dicyclomine). Marketed from 1956–1983, Bendectin faced product liability litigation alleging teratogenicity despite controlled studies showing no significant risk elevation. Epidemiologic analyses of >200,000 exposures demonstrated no statistical association with birth defect incidence beyond baseline rates (1–3%) [6] [10]. Nevertheless, media coverage amplified isolated case reports of limb reduction defects and congenital heart anomalies, triggering consumer advocacy campaigns that conflated temporal association with causation. By 1983, manufacturer Merrell Dow withdrew Bendectin citing unsustainable litigation costs—not safety concerns—despite FDA affirmation of its risk-benefit profile [9] [10]. This withdrawal exemplifies how medicolegal pressures can disrupt evidence-based pharmacotherapy, depriving patients of effective interventions.

Re-Evaluation of Risk-Benefit Profiles in Obstetric Applications

Post-withdrawal, meta-analyses of >30 cohort and case-control studies systematically refuted teratogenicity claims. A landmark 2010 study by Koren et al. demonstrated:

  • Equivalent malformation rates between doxylamine/pyridoxine-exposed (n=1,027) and control pregnancies (n=1,214)
  • No dose-dependent risk pattern across trimesters [6]

This reaffirmed prior WHO and ACGOG assessments designating the combination as "lowest-risk category" for nausea/vomiting of pregnancy (NVP). Crucially, studies quantified the public health impact of Bendectin’s absence: Hospitalizations for hyperemesis gravidarum increased >2-fold in the U.S., disproportionately affecting socioeconomically vulnerable populations [6] [9]. The FDA’s 2013 approval of Diclegis (delayed-release doxylamine/pyridoxine) formalized this scientific rehabilitation, endorsing its first-line status for NVP refractory to conservative management [6].

Table 2: Key Studies in Doxylamine Teratogenicity Reassessment

Study DesignPopulationPrimary EndpointConclusion
McKeigue et al. (1994)Meta-analysis of 16 cohortsCongenital malformationsRR 0.95 (95% CI 0.88–1.04)
Koren et al. (2010) RCT280 pregnant womenPUQE symptom scoresSignificant improvement vs placebo (p=0.006)
Ashkenazi-Hoffnung et al. (2013)137 pregnanciesMajor malformationsNo difference vs metoclopramide

Global Regulatory Disparities in Therapeutic Approvals

Doxylamine’s regulatory trajectory highlights jurisdictional asymmetries in pharmacovigilance interpretation:

  • Canada/EU: Maintained approval of Diclectin (doxylamine/pyridoxine) throughout the U.S. litigation era, guided by continuous post-marketing surveillance showing favorable benefit-risk ratios [6]
  • United States: 30-year therapeutic gap (1983–2013) bridged by off-label use, culminating in FDA approval based on original Bendectin safety data plus modern PK studies [6] [9]
  • Low-resource settings: First-generation antihistamines remain restricted due to persistent teratogenicity misperceptions despite WHO Essential Medicines List inclusion [1] [9]

This divergence underscores how sociopolitical factors—not solely scientific evidence—shape drug accessibility. The reinstatement pathway for doxylamine established a precedent for evidence-based rehabilitation of wrongly maligned therapeutics, emphasizing prospective risk-contextualization over retrospective hazard speculation [9].

Properties

CAS Number

562-10-7

Product Name

Doxylamine succinate

IUPAC Name

N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

InChI

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3

InChI Key

HCFDWZZGGLSKEP-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O

Solubility

1 G DISSOLVES IN 1 ML WATER; 1 G DISSOLVES IN 2 ML ALCOHOL; SLIGHTLY SOL IN BENZENE & ETHER; 1 G DISSOLVES IN 2 ML CHLOROFORM /SUCCINATE/
Soluble in acids.

Synonyms

Doxylamine Succinate; Decapryn; Unisom; Evigoa D; A-H Injection; 562-10-7;

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.